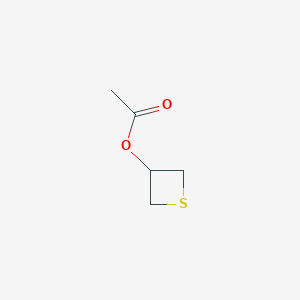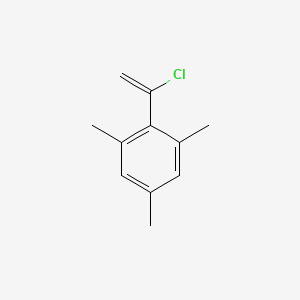
2-(1-Chloroethenyl)-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethenyl)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with three methyl groups and a 1-chloroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethenyl)-1,3,5-trimethylbenzene can be achieved through several methods. One common approach involves the dehydrochlorination of (1,2-dichloroethyl-) oxirane. This reaction typically requires the use of a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloroethenyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of 2-(1-Ethenyl)-1,3,5-trimethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(1-Chloroethenyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloroethenyl)-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Chloroethenyl)naphthalene
- 5-(1-Chloroethenyl)acenaphthene
- 2-(1-Chloroethenyl)benzo[c]phenanthrene
- 6-(1-Chloroethenyl)chrysene
Uniqueness
2-(1-Chloroethenyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its three methyl groups and the 1-chloroethenyl group provide a unique steric and electronic environment, influencing its behavior in chemical reactions .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
5312-67-4 |
|---|---|
Fórmula molecular |
C11H13Cl |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
2-(1-chloroethenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,4H2,1-3H3 |
Clave InChI |
BXIBDACKHDNZFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


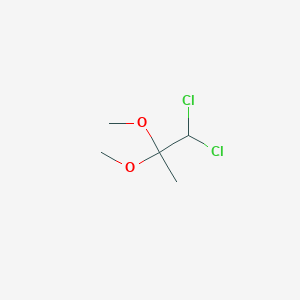
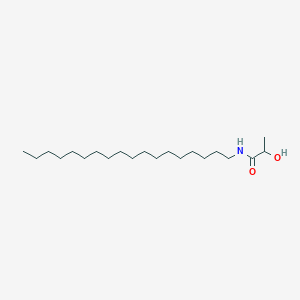


![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
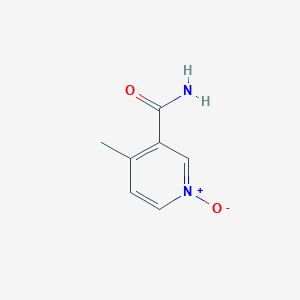
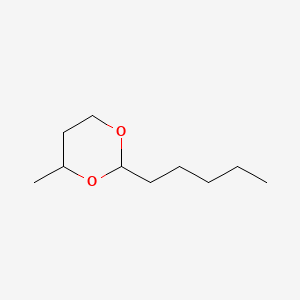
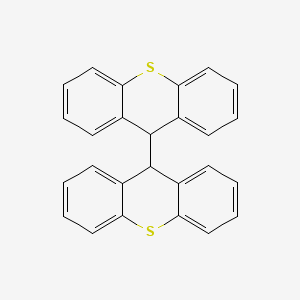
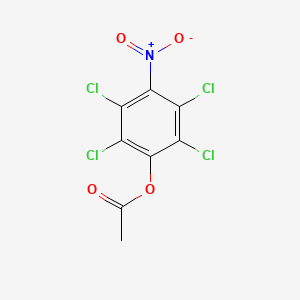
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
